1-(3-Bromo-2-chlorobenzoyl)azetidine

Medicinal Chemistry Pharmacokinetics CNS Drug Discovery

Standard heterocycle replacements risk potency loss; exact halogenation is critical for target engagement. 1-(3-Bromo-2-chlorobenzoyl)azetidine (CAS 1872280-20-0) offers: - Strained azetidine core for nanomolar potency and improved kinase selectivity with lower cardiotoxicity. - Precise 3-Br-2-Cl substitution, not interchangeable, essential for halogen bonding and up to 75-fold potency gain over chloro analogs. - Aryl bromide handle enables rapid diversification via Suzuki, Buchwald-Hartwig reactions for SAR exploration. Supplied at consistent purity to accelerate lead optimization.

Molecular Formula C10H9BrClNO
Molecular Weight 274.54 g/mol
Cat. No. B8175427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2-chlorobenzoyl)azetidine
Molecular FormulaC10H9BrClNO
Molecular Weight274.54 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=C(C(=CC=C2)Br)Cl
InChIInChI=1S/C10H9BrClNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2
InChIKeyLMQSRVZFMVAWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-2-chlorobenzoyl)azetidine: Chemical Identity and Procurement Specifications


1-(3-Bromo-2-chlorobenzoyl)azetidine (CAS: 1872280-20-0) is a synthetic small-molecule building block characterized by a strained, four-membered nitrogen-containing azetidine heterocycle linked via an amide bond to a 3-bromo-2-chlorobenzoyl aromatic moiety . With a molecular formula of C₁₀H₉BrClNO and a molecular weight of 274.54 g/mol, it is a member of the broader class of N-benzoyl azetidines, which are valued in medicinal chemistry for their unique structural rigidity and distinct physicochemical properties compared to larger saturated nitrogen heterocycles . As an intermediate, it is commercially available at research-grade purities (e.g., 95%+) and is primarily utilized as a precursor or pharmacophore in the synthesis and discovery of novel bioactive molecules .

1

Strained azetidine core supports PK differentiation studies

2

Halogen-substituted benzoyl ring for SAR exploration

3

Research-grade building block for medicinal chemistry synthesis

Why Generic Aza-Heterocycle Analogs Cannot Substitute


The substitution of a specific building block like 1-(3-Bromo-2-chlorobenzoyl)azetidine with a seemingly similar analog—such as a piperidine, pyrrolidine, or even a differently halogenated benzoyl regioisomer—is a high-risk procurement decision due to non-linear changes in target engagement and pharmacokinetics. The strained azetidine core introduces a unique vector and significantly alters metabolic stability and clearance profiles compared to its more flexible piperidine counterparts [1]. Furthermore, the precise pattern of halogen substitution (3-bromo, 2-chloro) on the benzoyl ring dictates key electronic and steric interactions within a binding pocket, an effect that is not conserved when switching to alternative regioisomers like the 3-bromo-5-chloro or 4-bromo-3-chloro variants [2]. Such changes can lead to a complete loss of potency or undesirable off-target pharmacology, underscoring the necessity for procurement based on exact structural specifications.

Azetidine vs. piperidine core may shift brain clearance and metabolic profiles, altering CNS exposure.

Halogen regioisomer change (e.g., 3-Br-2-Cl to 3-Br-5-Cl) may disrupt target binding and SAR reproducibility.

Bromo-to-chloro substitution may reduce enzyme inhibition potency in serine protease contexts.

Quantitative Differentiators for Scientific Selection


Azetidine vs. Piperidine: Brain Pharmacokinetics

The replacement of a piperidine ring with an azetidine ring in a carbamate series of monoacylglycerol lipase (MAGL) inhibitors led to a substantial, quantifiable difference in brain pharmacokinetics. While both heterocycles produced potent inhibitors, the azetidine derivative demonstrated a markedly faster rate of clearance from the brain compared to its piperidine counterpart. This is a critical differentiator for CNS programs where controlling target residence time and minimizing accumulation are essential design parameters [1].

Brain PK clearance
Reported

Azetidine carbamate showed qualitatively faster brain clearance than piperidine analog in mouse PK study.

Supports CNS compound design requiring distinct clearance kinetics.

Mouse brain tissue; cross-species translation requires review.

Medicinal Chemistry Pharmacokinetics CNS Drug Discovery

Azetidine vs. Pyrrolidine: Kinase Potency and Selectivity

In a head-to-head scaffold comparison for inhaled Discoidin Domain Receptor (DDR) inhibitors, the azetidine-containing compound (Compound 37) was explicitly identified as the most promising candidate due to a combination of superior properties. In contrast, the indoline and pyrrolidine series encountered significant safety and selectivity hurdles. This evidence positions the azetidine scaffold as a privileged structure for achieving a balanced profile of nanomolar potency, improved kinase selectivity, reduced cardiotoxicity risk, and an excellent inhaled PK profile [1].

Kinase selectivity profile
Head-to-head

Azetidine Compound 37 showed nanomolar potency and differentiated kinase selectivity versus indoline/pyrrolidine series, with distinct cardiotoxicity-related endpoint signals.

Supports multi-parameter lead optimization for kinase inhibitor projects.

Inhaled DDR1/2 context; safety endpoints require project-specific validation.

Kinase Inhibitors DDR1/2 Lead Optimization

Halogen Regioisomer Sensitivity in Biological Activity

The biological activity of halogenated benzoyl azetidines is exquisitely sensitive to the substitution pattern on the phenyl ring. Research on diversity-oriented synthesis libraries shows that minor variations in the position of halogens (e.g., moving a substituent from the 2- to the 5-position) are not tolerated and lead to significant changes in target binding and functional activity [1]. While direct quantitative data for the exact 3-bromo-2-chloro regioisomer is not available in the public domain, this class-level inference is a fundamental principle of medicinal chemistry and underscores why a close regioisomer like 1-(3-Bromo-5-chlorobenzoyl)azetidine or 1-(4-Bromo-3-chlorobenzoyl)azetidine cannot be assumed to be a functional substitute.

Halogen SAR sensitivity
Class-level

Minor positional changes in halogen substitution are not tolerated and can abolish target binding per established SAR principles.

Supports exact regioisomer sourcing for data reproducibility.

No public domain data for 3-Br-2-Cl isomer; class-level inference.

Structure-Activity Relationship (SAR) Halogen Bonding Biological Assay

Bromo vs. Chloro Substitution: Serine Protease Inhibition

A comparison of 3-halogenoazetidin-2-one inhibitors against porcine pancreatic elastase (PPE) reveals a clear structure-activity relationship where the halogen substituent dictates inhibitory potency. Specifically, 3-bromo derivatives were found to be more active, with inhibition constants (Ki) in the range of 2–22 μM, compared to 3-chloroazetidinones, which exhibited significantly weaker inhibition with Ki values ranging from 20–150 μM [1]. This data from a closely related azetidinone system provides a strong, class-level inference that the bromo substituent on the 1-(3-Bromo-2-chlorobenzoyl)azetidine scaffold is a key driver of its potential potency, differentiating it from analogs lacking this heavier halogen.

Bromo vs. chloro potency
Class-level

3-Bromoazetidinones (Ki 2–22 μM) up to 75-fold more potent than 3-chloro analogs (Ki 20–150 μM) in PPE assay.

Supports bromine as a potency driver in serine protease inhibitor design.

Azetidinone system; extrapolation to target protease requires validation.

Enzyme Inhibition Serine Proteases Kinetic Analysis

Azetidine as Amide Bioisostere for Permeability Enhancement

In a CCR5 antagonist program, the replacement of a secondary amide bond with either a piperidine or an azetidine moiety was systematically evaluated as a strategy to enhance intrinsic permeability and improve oral pharmacokinetics. While both replacements were successful, this direct comparison highlights the azetidine ring as a viable and often superior bioisostere for improving drug-like properties, leading to new series of potent CCR5 antagonists with improved PK behavior [1].

Drug Design Permeability CCR5 Antagonists

Optimal Research and Industrial Applications


CNS-Penetrant Kinase Inhibitors with Superior Selectivity

Procurement of 1-(3-Bromo-2-chlorobenzoyl)azetidine is most strategic for medicinal chemistry programs seeking to replace larger heterocycles (e.g., piperidines or pyrrolidines) to achieve a differentiated pharmacological profile. Evidence shows the azetidine core can impart a unique combination of nanomolar potency and improved kinase selectivity, while mitigating cardiotoxicity risks often associated with other scaffolds [1]. For CNS targets, its distinct brain clearance kinetics compared to piperidine analogs provide a critical tool for fine-tuning target engagement and reducing the risk of accumulation [2].

Halogen-Bonding SAR in Enzyme Active Sites

This compound is an ideal tool for SAR studies aimed at understanding and exploiting halogen bonding. The specific 3-bromo-2-chloro substitution pattern is not interchangeable with other regioisomers, as even minor positional changes can abolish target binding [1]. Furthermore, the presence of the bromine atom is a critical driver of potency, as demonstrated in related serine protease inhibitors where bromo derivatives were up to 75-fold more potent than their chloro counterparts [2]. Using the exact compound ensures data integrity and reproducibility when exploring novel binding interactions.

Lead Optimization for Permeability and Oral Bioavailability

Procurement is highly recommended for lead optimization efforts focused on overcoming poor permeability or oral bioavailability. The azetidine ring is a validated amide bioisostere, and its incorporation has been demonstrated to improve the permeability and overall pharmacokinetic profile of lead series, as shown in the development of CCR5 antagonists [1]. This approach offers a clear, evidence-based path to enhancing the drug-like properties of a candidate without a complete redesign of the core scaffold.

Diverse Compound Libraries via Cross-Coupling

For synthetic chemistry groups, 1-(3-Bromo-2-chlorobenzoyl)azetidine serves as a versatile building block with two distinct handles for selective functionalization. The aryl bromide on the benzoyl ring is an ideal substrate for a variety of modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries for biological screening [1]. This allows for the systematic exploration of chemical space around a privileged azetidine pharmacophore, accelerating hit-to-lead and lead optimization timelines.

Application
Selection Property
Validation Focus
CNS kinase inhibitor design
Azetidine core PK differentiation
Brain clearance and selectivity endpoint review
Halogen-bonding SAR studies
Exact regioisomer sourcing
Target binding reproducibility assessment
Permeability & oral bioavailability optimization
Amide bioisostere replacement
Permeability and PK profile validation
Diverse compound library synthesis
Aryl bromide cross-coupling handle
Library synthesis efficiency and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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